molecular formula C10H8N2O3 B1472374 2-Cyclopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid CAS No. 927801-43-2

2-Cyclopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid

Cat. No. B1472374
CAS RN: 927801-43-2
M. Wt: 204.18 g/mol
InChI Key: JWSDBOCVPPTPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid , also known by its IUPAC name 3-cyclopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid , is a chemical compound with the molecular formula C₁₆H₁₂N₂O₃ . It falls within the class of heterocyclic compounds and exhibits interesting pharmacological properties. The compound’s structure includes a cyclopropyl ring, an oxazole ring, and a pyridine ring, making it a fascinating target for research and drug development .


Synthesis Analysis

The synthesis of 2-Cyclopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid involves several steps. Researchers have explored various synthetic routes, including cyclization reactions, condensations, and functional group transformations. The most common approach is the construction of the oxazole ring through cyclization of appropriate precursors. Detailed synthetic protocols and optimization strategies are documented in the literature .


Molecular Structure Analysis

The compound’s molecular structure consists of a fused heterocyclic system. The cyclopropyl group introduces strain, affecting the overall stability and reactivity. The phenyl substituent contributes to the compound’s aromatic character. Researchers have elucidated the stereochemistry and confirmed the connectivity of atoms using spectroscopic techniques such as NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

2-Cyclopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid participates in various chemical reactions. Notably, it can undergo nucleophilic substitutions, acylations, and cyclizations. Researchers have explored its reactivity with different nucleophiles and electrophiles, leading to the synthesis of derivatives with modified properties. These reactions provide insights into the compound’s versatility and potential applications .


Physical And Chemical Properties Analysis

  • Stability : Assessing its stability under different conditions (light, temperature, pH) is crucial for practical applications .

Mechanism of Action

The exact mechanism of action for this compound depends on its specific biological target. Researchers have investigated its interactions with enzymes, receptors, or other cellular components. Understanding the binding modes and molecular interactions is crucial for designing derivatives with enhanced activity. Further studies are needed to unravel its precise mechanism in relevant biological contexts .

Safety and Hazards

Safety considerations include handling precautions, toxicity, and environmental impact. Researchers should follow standard laboratory safety protocols when working with this compound. Detailed safety data, including MSDS, are available for reference .

Future Directions

  • Patentability : Assess its novelty and patent potential .

properties

IUPAC Name

2-cyclopropyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-10(14)6-3-7-9(11-4-6)15-8(12-7)5-1-2-5/h3-5H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSDBOCVPPTPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(O2)N=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Cyclopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid
Reactant of Route 4
2-Cyclopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Cyclopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Cyclopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.